Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C24H29ClN2O5S. This compound is known for its unique structural features, which include a thiophene ring, a phenoxy group, and various functional groups that contribute to its diverse chemical properties .
Preparation Methods
The synthesis of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling with thiophene derivative: The phenoxyacetyl intermediate is then reacted with a thiophene derivative under conditions that promote amide bond formation.
Introduction of the cyclohexylcarbamoyl group: This step involves the reaction of the intermediate with cyclohexyl isocyanate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: This compound has a similar phenoxy group but differs in the rest of its structure, leading to different chemical and biological properties.
Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar to the ethyl ester, but with a methyl ester group, affecting its reactivity and solubility.
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: This compound has additional chlorine atoms, which can influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H29ClN2O5S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H29ClN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-17-8-6-5-7-9-17)33-23(20)27-19(28)13-32-18-11-10-16(25)12-14(18)2/h10-12,17H,4-9,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
XWENWUCGYSYTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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